N-[(4-Phenylpiperazin-1-yl)carbonyl]-L-alanine is a compound that has gained attention for its unique chemical structure and potential applications in medicinal chemistry. This molecule features a piperazine ring substituted with a phenyl group and an L-alanine moiety, which contributes to its versatility in various chemical reactions and biological interactions. The compound is classified as an amide due to the presence of the carbonyl group attached to the nitrogen of the piperazine.
N-[(4-Phenylpiperazin-1-yl)carbonyl]-L-alanine can be sourced from various chemical suppliers and is primarily classified under the category of organic compounds, specifically amides and piperazine derivatives. Its structural formula is characterized by the presence of both aromatic and aliphatic components, making it significant in pharmaceutical research.
The synthesis of N-[(4-Phenylpiperazin-1-yl)carbonyl]-L-alanine typically involves the reaction of 4-phenylpiperazine with a suitable derivative of L-alanine. A common synthetic route employs carbodiimide coupling agents, which facilitate the formation of an amide bond between the piperazine and alanine components. This reaction is generally conducted in organic solvents such as dichloromethane or dimethylformamide at mild to moderate temperatures.
In industrial settings, continuous flow synthesis methods may be utilized to enhance efficiency and scalability. This approach allows for optimal reaction conditions and minimizes extensive purification steps, making it suitable for larger-scale production.
The molecular structure of N-[(4-Phenylpiperazin-1-yl)carbonyl]-L-alanine comprises a piperazine ring bonded to a phenyl group and an L-alanine moiety through an amide linkage. The structural formula can be represented as follows:
Key structural data include:
N-[(4-Phenylpiperazin-1-yl)carbonyl]-L-alanine can undergo various chemical transformations, including:
Common reagents used in these reactions include:
The major products from these reactions vary based on conditions but typically include phenolic derivatives, alcohol derivatives, and substituted piperazine compounds.
The mechanism of action for N-[(4-Phenylpiperazin-1-yl)carbonyl]-L-alanine is primarily linked to its interaction with specific molecular targets such as enzymes or receptors. The unique combination of the piperazine ring and phenyl group allows this compound to bind effectively to these targets, potentially modulating their activity. Such interactions can lead to diverse biological effects depending on the specific target involved.
N-[(4-Phenylpiperazin-1-yl)carbonyl]-L-alanine exhibits several notable physical properties:
Relevant chemical properties include:
These properties make it suitable for various applications in scientific research.
N-[(4-Phenylpiperazin-1-yl)carbonyl]-L-alanine has potential applications in several scientific fields, particularly in medicinal chemistry. Its structural characteristics suggest possible uses in drug design targeting dopamine receptors, given its structural similarity to other piperazine-based compounds known for their pharmacological activities. Additionally, it may serve as a building block for synthesizing more complex molecules with therapeutic potential .
Solid-phase peptide synthesis (SPPS) provides a robust framework for assembling hybrid compounds like N-[(4-phenylpiperazin-1-yl)carbonyl]-L-alanine, where peptide and small-molecule pharmacophores converge. The 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is universally preferred for such syntheses due to its orthogonality and mild deprotection conditions. Fmoc-L-alanine is typically anchored to Wang or Rink amide resins via its C-terminus, enabling N-terminal elongation with 4-phenylpiperazine derivatives. Resin selection critically influences yield and purity: Wang resins (acid-labile) require trifluoroacetic acid (TFA) cleavage, while Rink amide resins generate C-terminal amides directly upon cleavage—advantageous for bioactive peptide mimetics [4] [9].
Automated SPPS platforms (e.g., Protein Technologies PS3 or CS Bio synthesizers) enable precise control over coupling cycles, with real-time monitoring minimizing deletion sequences. For the title compound, the synthesis involves: (1) Fmoc deprotection of resin-bound L-alanine using 20% piperidine/DMF; (2) activation of N-(4-phenylpiperazin-1-yl)carbonyl intermediates with benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP); and (3) nucleophilic acyl substitution by the alanine α-amine. Final TFA cleavage liberates the product while removing side-chain protecting groups. This method achieves >85% crude purity for peptides under 50 residues, with yields exceeding 60% after HPLC purification [1] [10].
Table 1: Resin Performance for SPPS of Target Hybrid Compound
Resin Type | Loading Capacity (mmol/g) | Cleavage Conditions | Crude Purity (%) |
---|---|---|---|
Wang Resin | 0.4–0.7 | 95% TFA/H₂O | 78–82 |
Rink Amide MBHA | 0.6–0.8 | 95% TFA/H₂O | 85–90 |
2-Chlorotrityl | 1.0–1.2 | 1% TFA/DCM | 92–95 |
Carbodiimide reagents remain indispensable for solution-phase conjugation of L-alanine and 4-phenylpiperazine, particularly for large-scale syntheses where SPPS is impractical. N,N'-Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate amide bond formation between N-protected L-alanine and the piperazine nitrogen. The mechanism involves O-acylisourea intermediate generation, which undergoes nucleophilic attack by the piperazine to form the target carboxamide. Racemization at L-alanine’s chiral center is a key risk, occurring via oxazolone intermediates when unprotected α-amino groups are present [1] [9].
Optimization studies reveal that EDC•HCl in dichloromethane (DCM) at 0°C–25°C, with hydroxybenzotriazole (HOBt) as an additive, suppresses racemization (<2%) while accelerating coupling kinetics. HOBt intercepts the O-acylisourea to form an active ester, enhancing piperazine nucleophilicity. For the sterically hindered N-arylpiperazines, coupling efficiency improves with 4-dimethylaminopyridine (DMAP) catalysis (yield: 92% vs. 68% without DMAP). Post-reaction, dicyclohexylurea (DCU) byproducts are removed by filtration, and the product is purified via crystallization from ethanol/water mixtures [5] [9].
Table 2: Coupling Reagent Efficiency for Piperazine-Alanine Conjugation
Reagent System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Epimerization (%) |
---|---|---|---|---|---|
EDC/HOBt | DCM | 25 | 2 | 89 | 1.5 |
DCC/DMAP | THF | 40 | 4 | 78 | 3.2 |
PyBOP/DIEA | DMF | 25 | 1 | 94 | 0.8 |
Preserving L-configuration at alanine’s α-carbon during N-acylation is non-negotiable for bioactivity, as D-epimers often exhibit reduced target affinity. Key strategies include:
Post-synthesis, chiral integrity is assessed via Marfey’s reagent derivatization or circular dichroism. The L-alanine moiety’s retention of negative Cotton effect at 210–220 nm confirms configuration stability during functionalization [6].
Strategic modifications to N-[(4-phenylpiperazin-1-yl)carbonyl]-L-alanine’s scaffold amplify its pharmacological potential while retaining core stereochemistry:
Table 3: Bioactivity of Select Modified Derivatives
Modification | Structure | Target Activity | Potency (IC₅₀/EC₅₀) |
---|---|---|---|
4-Trifluoromethylpiperazine | CF₃-C₆H₄N(CO-L-AlaOH)N | MMP-9 Inhibition | 0.10 nM |
Hydroxamate | C₆H₅N(CO-L-AlaCONHOH)N | Neuroprotection | 5.2 nM |
Ethyl Ester Prodrug | C₆H₅N(CO-L-AlaCOOEt)N | D₃/D₂ Agonism (brain Eₐᵤᵥ) | 0.15 µM |
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: